Welcome to the BenchChem Online Store!
molecular formula C11H11NO2 B132212 4,5-Dimethoxy-1-cyanobenzocyclobutane CAS No. 35202-54-1

4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No. B132212
M. Wt: 189.21 g/mol
InChI Key: HJTHVTHXHHFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08779121B2

Procedure details

To a solution of NaNH2, prepared starting from 200 mL of liquid NH3 and 1 g of Na (catalyst: FeCl3) there are added, in portions, 5.4 g of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and the reaction mixture is stirred at ambient temperature for 2 hours. After evaporating off the excess NH3, 2 g of NH4Cl and 200 mL of water are added in portions. The grey crystals formed are collected and recrystallised from ethanol to yield 2.38 g of the expected product.
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
N.Br[C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH2:13][CH2:14][C:15]#[N:16]>>[CH3:12][O:11][C:6]1[CH:5]=[C:4]2[C:3](=[CH:8][C:7]=1[O:9][CH3:10])[CH:14]([C:15]#[N:16])[CH2:13]2

Inputs

Step One
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Na
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCC#N
Step Five
Name
liquid
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating off the excess NH3, 2 g of NH4Cl and 200 mL of water
ADDITION
Type
ADDITION
Details
are added in portions
CUSTOM
Type
CUSTOM
Details
The grey crystals formed
CUSTOM
Type
CUSTOM
Details
are collected
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.